molecular formula C30H24N2O6 B12534233 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine CAS No. 796875-91-7

2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine

Cat. No.: B12534233
CAS No.: 796875-91-7
M. Wt: 508.5 g/mol
InChI Key: AGNLEMRCAOBASK-JIMJEQGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Modified Nucleosides in Chemical Biology

Modified nucleosides serve as indispensable tools in chemical biology, enabling researchers to probe nucleic acid structure, dynamics, and interactions with unprecedented precision. Natural post-transcriptional modifications, such as 2'-O-methylation and pseudouridination, stabilize RNA conformations and fine-tune translational fidelity by altering base-pairing dynamics and helical geometry. For instance, 2'-O-methylation enforces a C3'-endo ribose pucker, favoring A-form helices critical for ribosomal RNA function. Synthetic analogues expand this repertoire by introducing non-natural functional groups—fluorophores, crosslinkers, and bioorthogonal handles—that convert nucleic acids into multifunctional sensors.

The strategic placement of modifications at nucleobase or sugar positions tailors molecular recognition. 5-position uridine derivatives, in particular, allow bulky substituents without disrupting Watson-Crick pairing, making them ideal for embedding reporter groups like pyrene. Such modifications often enhance duplex stability through intercalation or π-stacking while introducing detectable spectroscopic signatures. Table 1 summarizes key modifications and their biophysical impacts.

Table 1: Common Nucleoside Modifications and Their Biophysical Effects

Modification Structural Effect Functional Role
2'-O-Methylation Locks C3'-endo sugar pucker Stabilizes A-form helices, nuclease resistance
Pseudouridine (Ψ) Strengthens base stacking Enhances RNA stability, modulates translation
5-Pyrene modification Introduces planar aromatic system Enables fluorescence, intercalation probes
2'-Fluoro substitution Favors RNA-like conformation in DNA Increases duplex thermal stability

Role of Pyrene Moieties in Nucleic Acid Probes

Pyrene’s extended π-conjugated system makes it a premier choice for nucleic acid probing. Its ability to intercalate between base pairs or engage in exciton coupling when paired with another pyrene enables sensitive detection of hybridization events. For example, pyrene-labeled probes exhibit excimer fluorescence (∼470 nm) upon duplex formation, providing a ratiometric signal independent of probe concentration. Additionally, pyrene’s high molar absorptivity and long fluorescence lifetime facilitate time-resolved measurements, reducing background noise in complex biological samples.

The hydrophobicity of pyrene also promotes interactions with lipid membranes and proteins, enabling studies of nucleic acid localization and macromolecular binding. When conjugated via flexible linkers—such as the pent-1-yn-1-yl group in 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine—the pyrene moiety gains rotational freedom, optimizing its orientation for intercalation or surface adhesion. Table 2 compares pyrene with other common fluorescent tags.

Table 2: Fluorescent Moieties in Nucleic Acid Probes

Fluorophore Excitation/Emission (nm) Key Advantage Limitation
Pyrene 340/376 (monomer) Excimer formation, membrane affinity Solubility challenges in aqueous buffers
Fluorescein 494/521 High quantum yield pH-sensitive fluorescence
Cyanine 3 548/562 Photostability Costly synthesis

Significance of 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine in Molecular Research

This compound’s structure integrates three functional elements: (1) a 2'-deoxyribose for DNA polymerase recognition and primer extension, (2) a 5-pentynoyl spacer enabling bioorthogonal Cu-free click chemistry, and (3) a terminal pyrene group for optical detection. The ketone at the 5-oxo position may facilitate further derivatization via hydrazine or hydroxylamine coupling, expanding its utility as a multifunctional scaffold.

In polymerase studies, the 2'-deoxy backbone ensures compatibility with enzymatic synthesis, while the pyrene acts as a steric reporter—polymerase stalling at modified sites provides insights into enzyme fidelity and substrate selectivity. The alkyne linker permits post-synthetic conjugation to azide-bearing proteins or dyes, enabling FRET-based assays or site-specific DNA-protein crosslinking. Moreover, the pyrene’s environment-sensitive fluorescence allows real-time monitoring of DNA melting or protein binding events without radioactive labels.

Table 3: Physicochemical Properties of 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine

Property Value/Characteristic
Molecular weight ~579.6 g/mol (calculated)
Solubility Soluble in DMSO, DMF; moderate in water
Fluorescence λ(ex/em) 340 nm / 376 nm (monomer), 470 nm (excimer)
Hybridization effect Stabilizes duplex via pyrene intercalation

Properties

CAS No.

796875-91-7

Molecular Formula

C30H24N2O6

Molecular Weight

508.5 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-oxo-5-pyren-1-ylpent-1-ynyl)pyrimidine-2,4-dione

InChI

InChI=1S/C30H24N2O6/c33-16-25-24(35)14-26(38-25)32-15-20(29(36)31-30(32)37)4-1-2-7-23(34)21-12-10-19-9-8-17-5-3-6-18-11-13-22(21)28(19)27(17)18/h3,5-6,8-13,15,24-26,33,35H,2,7,14,16H2,(H,31,36,37)/t24-,25+,26+/m0/s1

InChI Key

AGNLEMRCAOBASK-JIMJEQGWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O

Origin of Product

United States

Preparation Methods

5-Iodo-2'-deoxyuridine as a Precursor

2'-Deoxy-5-iodouridine (CID 3687) serves as a critical intermediate. This compound enables:

  • Halide displacement : Substitution of iodide with alkyne via cross-coupling.
  • Protection of hydroxyls : Essential for selective 5-position modification.

Protection Methods :

Protecting Group Reagent Conditions Yield Reference
TBS (tert-butyldimethylsilyl) TBSCl, imidazole DMF, 0°C → RT, 2 hr 85–90%
Acetyl Ac2O, pyridine RT, 12 hr 75–80%

Key Consideration : TBS groups are preferred for their stability under Sonogashira conditions.

Alkyne-Pyrene-Ketone Moiety Synthesis

Pyrene Functionalization

Coupling and Deprotection

Sonogashira Coupling

Component Reagents Conditions Yield
5-Iodo-2'-deoxyuridine (protected) Pd(PPh3)4, CuI, Et3N THF, 60°C, 12 hr 60–70%
5-Oxo-5-(pyren-1-yl)pent-1-yne

Mechanism : Palladium-catalyzed C–C bond formation between aryl iodide and terminal alkyne.

Deprotection

Protecting Group Reagent Conditions Yield
TBS TBAF (tetrabutylammonium fluoride) THF, 0°C → RT, 1 hr 95%
Acetyl NH3/MeOH RT, 12 hr 85%

Critical Step : Minimize exposure to acidic/basic conditions to avoid nucleoside degradation.

Alternative Approaches

Click Chemistry

While RuAAC (ruthenium-catalyzed azide-alkyne cycloaddition) is less common for alkyne attachment, it offers regioselectivity:

  • Advantage : No palladium catalyst required.
  • Limitation : Requires azide-functionalized nucleoside.

Nucleophilic Substitution

Direct displacement of iodide with alkyne lithium salts (e.g., HC≡CLi):

  • Challenge : Low yields due to alkyne instability.

Challenges and Mitigation Strategies

Challenge Solution
Pyrene’s low reactivity Use pyrene-1-carboxylic acid derivatives
Ketone sensitivity Optimize coupling conditions (anhydrous, inert atmosphere)
Ribose protection TBS groups for stability under Sonogashira

Literature-Supported Data

Key Patents and Articles

Source Relevance
PubChem CID 3687 2'-Deoxy-5-iodouridine synthesis
PMC10302127 Uridine acylation methods
ACS Chem. Rev. Sonogashira coupling protocols

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of pyrene-quinone derivatives.

    Reduction: Formation of pyrene-alcohol derivatives.

    Substitution: Formation of substituted pyrene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • Molecular Formula : C_{19}H_{22}N_{2}O_{4}
  • Molecular Weight : Approximately 356.37 g/mol
  • Structural Features : It contains a uridine base modified with a 5-oxo group and a pentynyl side chain. The pyrene moiety is known for its strong fluorescence, which can be utilized in various imaging techniques.

Biological Imaging and Probes

The fluorescent properties of the pyrene group make 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine an excellent candidate for biological imaging. Researchers can utilize its fluorescence in:

  • Nucleic Acid Interactions : The compound can act as a probe to study interactions between nucleic acids and proteins, providing insights into binding dynamics and conformational changes.

Antiviral Research

Similar compounds have been explored for their antiviral properties, particularly against:

  • HIV : Studies suggest that modifications in nucleosides can enhance their efficacy against HIV by interfering with viral replication mechanisms.
  • Herpes Simplex Virus : The structural attributes may allow for effective inhibition of viral activity.

Anticancer Studies

Research indicates that modified nucleosides can exhibit anticancer properties. The unique structure of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-y]uridine may lead to:

  • Cytotoxicity against Cancer Cells : Investigations into its effects on various cancer cell lines could reveal potential therapeutic applications.

Interaction Studies

Interaction studies using techniques such as fluorescence spectroscopy are crucial for understanding how 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-y]uridine interacts with biomolecules. These studies focus on:

  • Binding Affinity : Determining how strongly the compound binds to target proteins or nucleic acids.

Case Studies and Findings

While specific case studies focusing exclusively on 2'-deoxy-5-[5-oxo-5-(pyren-1-y)pent-1-y]uridine were not identified in the search results, related research on modified nucleosides indicates promising avenues for exploration. For example, studies on other pyrene-modified compounds have shown:

Antiviral Activity

Research has demonstrated that compounds with similar structures exhibit antiviral activity, suggesting that the pyrene modification may enhance efficacy against viral pathogens.

Fluorescence Applications

Fluorescent nucleosides have been successfully used in live-cell imaging, indicating that 2'-deoxy-5-[5-oxo-5-(pyren-1-y)pent-1-y]uridine could be employed similarly to monitor biological processes in real-time.

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine involves its incorporation into nucleic acids. The pyrene moiety can intercalate between base pairs, affecting the structure and function of the nucleic acid. This intercalation can disrupt normal base pairing and lead to changes in the nucleic acid’s properties, making it useful for studying nucleic acid interactions and for developing diagnostic tools.

Comparison with Similar Compounds

Comparison with Similar 5-Substituted 2'-Deoxyuridines

Pyrene-Functionalized Derivatives

Key Compound : 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine

  • Synthesis : Low yields (6–24%) due to steric hindrance from the bulky pyrenyl group .
  • Applications : Fluorescent probes for DNA/RNA studies; used in oligonucleotide modifications .
  • Unique Features : Pyrene’s planar structure enables intercalation into nucleic acids, enhancing fluorescence quenching or enhancement upon binding.

Analog : O2’-Pyrene-Methyl-Uridine Phosphoramidites

  • Structure : Pyrene attached via a methyl group at the O2’ ribose position.
  • Synthesis : Similar low yields but optimized for oligonucleotide incorporation .
  • Differences : Positional isomerism (O2’ vs. 5-substitution) alters nucleic acid interaction modes.

Halogenated Derivatives

5-Iodo-2'-Deoxyuridine (IdUrd)
  • Structure : 5-Iodo substitution on uracil.
  • Synthesis : Direct iodination of 2'-deoxyuridine .
  • Applications : Radiosensitizer in cancer therapy; antiviral agent against herpes simplex virus (HSV-1) .
  • Comparison : IdUrd lacks the fluorophore but shares antiviral mechanisms with pyrene derivatives.
5-Trifluoromethyl-2'-Deoxyuridine (Trifluridine, TFT)
  • Structure : 5-Trifluoromethyl group.
  • Synthesis : Fluorination via radical or nucleophilic routes .
  • Applications : FDA-approved for colorectal cancer (in combination with tipiracil) and HSV-1 keratitis .
  • Key Data : IC₅₀ values for HSV-1 inhibition are ~0.1 µM, outperforming pyrene derivatives in therapeutic potency .

Alkenyl/Alkynyl Derivatives

5-Vinyl-2'-Deoxyuridine
  • Structure : 5-Vinyl substituent.
  • Synthesis: Acid-catalyzed dimerization or phenol adduct formation .
  • Comparison : Less chemically stable than the pyrene-linked compound due to reactive vinyl group.
5-(Fluoroalkenyl)-2'-Deoxyuridines
  • Examples : 5-(Perfluoropropen-1-yl), 5-(Perfluorocyclohexen-1-yl).
  • Synthesis : Reacting 2'-deoxyuridine with fluoroalkenes (6–24% yields) .
  • Antiviral Activity : Moderate HSV-1 inhibition (EC₅₀: 5–20 µM) .
  • Key Difference : Fluorinated alkenes enhance metabolic stability but lack fluorescence utility.

Triazole and Propargylamine Derivatives

  • Example : 5’-Deoxy-5’-(4-Substituted-1,2,3-Triazol-1-yl)-Uridine
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Applications : Antiviral and antibacterial agents; modular synthesis allows diverse functionalization .
  • Comparison : Triazole linkers improve water solubility compared to hydrophobic pyrene moieties.

Data Tables

Table 1. Structural and Functional Comparison of 5-Substituted 2'-Deoxyuridines

Compound Substituent Molecular Weight (g/mol) Synthesis Yield Key Applications
Target Compound 5-(Pyren-1-yl-pentynyl) ~600 (estimated) 6–24% Fluorescent probes
Trifluridine (TFT) 5-CF₃ 296.2 30–50% Anticancer, antiviral
IdUrd 5-Iodo 354.1 40–60% Radiosensitizer
5-Vinyl-2'-Deoxyuridine 5-Vinyl 254.2 15–30% Prodrug development
5-(Perfluoropropenyl) 5-CF₂CF₂CF₂ 362.2 6–24% Antiviral

Research Findings and Mechanistic Insights

  • Pyrene Derivatives: The target compound’s fluorescence enables real-time monitoring of DNA hybridization, a feature absent in non-fluorescent analogs like TFT or IdUrd .
  • Therapeutic Agents : TFT’s trifluoromethyl group enhances thymidylate synthase inhibition, a mechanism distinct from pyrene derivatives’ intercalation-based effects .
  • Synthetic Challenges : Bulky substituents (e.g., pyrene) reduce yields compared to smaller groups (e.g., CF₃, I) due to steric clashes during phosphorylation .

Biological Activity

2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is a modified nucleoside characterized by the incorporation of a pyrene moiety, which is notable for its fluorescent properties. This compound is part of the deoxynucleoside family and features a unique structure that enhances its potential applications in biochemistry and molecular biology.

Structural Characteristics

The molecular formula of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is C₁₄H₁₅N₂O₃, with a molecular weight of approximately 356.37 g/mol. The structural elements include:

  • Uridine Base : The core structure of the nucleoside.
  • 5-Oxo Group : An oxidized carbonyl group that may influence biological interactions.
  • Pentynyl Side Chain : A carbon chain that contributes to the compound's reactivity.

Biological Activity

The biological activity of this compound is influenced by its unique structural features and functional groups. Research indicates several potential activities:

Antiviral Properties

Compounds with similar structures have been studied for their antiviral effects, particularly against viruses such as HIV and herpes simplex virus. The incorporation of the pyrene moiety may enhance these properties due to its ability to intercalate into nucleic acids, potentially disrupting viral replication processes.

Fluorescent Properties

The pyrene group endows the compound with significant fluorescent characteristics, making it suitable for applications in biological imaging. This property allows researchers to track the compound's interactions with nucleic acids and proteins using techniques such as fluorescence spectroscopy.

Interaction Studies

Studies have focused on the binding affinity of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-y]uridine with various biomolecules. Techniques employed include:

  • Fluorescence Spectroscopy : Utilized to analyze binding dynamics and conformational changes upon interaction with target biomolecules.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique advantages of 2'-deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-y]uridine:

Compound NameStructural FeaturesUnique Properties
2'-DeoxyuridineBase without modificationsNaturally occurring nucleoside
2'-DeoxycytidineContains cytosine baseImportant in DNA synthesis
2'-DeoxyadenosineContains adenine baseKey player in cellular energy transfer
2'-DeoxyguanosineContains guanine baseInvolved in DNA replication

The distinct pyrene modification enhances its photophysical properties compared to other deoxynucleosides, making it particularly valuable for fluorescence detection and imaging techniques.

Case Studies

Several studies have documented the biological activity of similar compounds. For instance:

  • Antiviral Studies : Research has shown that certain uridine derivatives exhibit significant antiviral activity against HIV, suggesting a potential pathway for therapeutic development.
  • Imaging Applications : The fluorescent properties of pyrene derivatives have been leveraged in cellular imaging studies, allowing for real-time observation of nucleic acid interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.